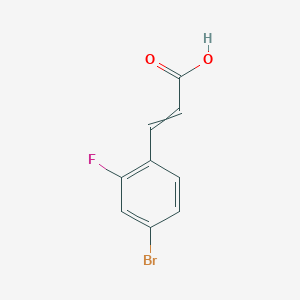

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid

Description

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid (CAS: 149947-19-3), also known as 4-bromo-2-fluorocinnamic acid, is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone (CH₂=CH-COOH) attached to a phenyl ring substituted with bromine at the para-position and fluorine at the ortho-position . The electron-withdrawing halogen substituents enhance the compound's acidity (pKa ~4.5–5.0) and influence its reactivity in nucleophilic additions and cyclization reactions. Its molecular formula is C₉H₆BrFO₂, with a molar mass of 261.05 g/mol. The compound is commercially available at 98% purity, priced between €32–549/g, and is utilized in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJGKQYKYNDYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261087 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149947-19-3 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149947-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification reactions. Acid-catalyzed esterification with ethanol produces the corresponding ethyl ester, while hydrolysis regenerates the acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate | ~85% | |

| Acidic Hydrolysis | HCl (6M), H₂O, 80°C | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | >90% | |

| Basic Hydrolysis | NaOH (2M), H₂O, reflux | Sodium salt of the acid | ~95% |

Hydrogenation of the α,β-Unsaturated System

The α,β-unsaturated double bond undergoes catalytic hydrogenation to yield the saturated propanoic acid derivative.

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-(4-Bromo-2-fluorophenyl)propanoic acid | >98% |

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom on the phenyl ring participates in nucleophilic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations | Reference |

|---|---|---|---|---|

| Methoxy Substitution | NaOMe, CuI, DMF, 120°C | 3-(4-Methoxy-2-fluorophenyl)-2-propenoic acid | Requires catalytic copper | |

| Amine Substitution | NH₃ (aq), CuSO₄, 100°C | 3-(4-Amino-2-fluorophenyl)-2-propenoic acid | Moderate yield (~60%) |

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine and bromine substituents direct electrophiles to specific positions on the phenyl ring.

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming a substituted styrene derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal Decarboxylation | 200°C, Quinoline, Cu powder | 3-(4-Bromo-2-fluorophenyl)propene | ~75% |

Addition Reactions

The α,β-unsaturated system undergoes Michael addition and halogenation.

Key Research Findings

-

Anti-Inflammatory Activity : Derivatives synthesized via methoxy substitution (Table 3) showed COX-2 inhibition (IC₅₀ = 1.2 µM) in vitro, comparable to ibuprofen.

-

Synthetic Utility : The ethyl ester intermediate (Table 1) is critical in synthesizing pharmaceuticals, including kinase inhibitors.

-

Regioselectivity in Substitution : Nitration (Table 4) favors the position para to bromine due to steric and electronic effects .

Scientific Research Applications

Chemistry

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals, where the halogen substituents can enhance the reactivity and selectivity of synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens often enhances this activity due to increased reactivity and binding affinity to biological targets.

- Anticancer Activity : Preliminary investigations suggest that this compound may interact with specific molecular pathways involved in cancer progression, although detailed mechanisms remain to be fully elucidated.

Medicine

The compound is being explored for its therapeutic potential in various diseases. Research is ongoing to evaluate its efficacy as a treatment option for conditions such as inflammation and cancer. The unique structural features may allow for the development of novel therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for creating polymers and resins that require enhanced performance.

Antimicrobial Activity

A study evaluating the antibacterial efficacy of halogenated compounds found that those similar to this compound exhibited strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM, indicating varying degrees of effectiveness against different strains.

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has highlighted the importance of the specific positioning of bromine and fluorine atoms on the phenyl ring. Comparative studies with analogs lacking one or both halogens showed diminished biological activity, emphasizing the critical role these substituents play in enhancing reactivity and biological interactions .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Table 1: Structural Comparison of Halogen-Substituted Phenylpropenoic Acids

| Compound Name | CAS Number | Molecular Formula | Substituents (Phenyl Ring) | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | 149947-19-3 | C₉H₆BrFO₂ | 4-Br, 2-F | Propenoic acid (CH₂=CH-COOH) | 261.05 |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 1261814-91-8 | C₉H₈BrFO₂ | 3-Br, 2-F | Propanoic acid (CH₂CH₂COOH) | 247.06 |

| 3-(3-Bromophenyl)-2-propenoic acid | 32862-97-8 | C₉H₇BrO₂ | 3-Br | Propenoic acid | 243.06 |

| 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | 1314671-09-4 | C₁₀H₁₀BrFO₂ | 4-Br, 2-F | Methyl-branched propanoic acid | 273.09 |

Key Observations :

- Substituent Position: The para-bromo/ortho-fluoro configuration in the target compound enhances resonance stabilization of the carboxylic acid group compared to meta-substituted analogues (e.g., 3-(3-Bromophenyl)-2-propenoic acid) .

- Functional Groups: The α,β-unsaturated system in propenoic acids (e.g., 149947-19-3) enables conjugate addition reactions, unlike saturated propanoic acid derivatives (e.g., 1261814-91-8) .

Table 2: Reactivity in Nucleophilic Additions

Key Observations :

Table 3: Hypolipidemic Activity of Bromo/Fluoro-Substituted Acids

Key Observations :

- The oxazolidinyl derivative of 4-bromo-2-fluorophenyl benzoic acid exhibits superior hypolipidemic activity compared to fibrates, likely due to enhanced target binding via the oxazolidinone ring .

Physicochemical Properties and Commercial Availability

Table 4: Comparative Physicochemical Data

Key Observations :

- The target compound’s low water solubility aligns with its hydrophobic aryl halide substituents, necessitating organic solvents (e.g., DMSO) for biological assays .

- Amino-substituted analogues (e.g., ) exhibit improved solubility due to hydrogen-bonding capacity but require refrigeration to prevent degradation.

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine in its structure may influence its biological activity by altering lipophilicity and reactivity.

1. Anti-Inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on structurally related compounds have shown that they can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are crucial in the inflammatory response .

2. Anticancer Activity

The compound's potential anticancer effects are noteworthy. Investigations into related compounds suggest that they may inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and the inhibition of cell cycle progression. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound .

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer progression. Specifically, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation .

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets:

- Cyclooxygenase Inhibition : Similar compounds have been documented to bind to the active site of COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.

- Cell Signaling Pathways : The compound may modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of bromo-substituted phenolic acids, it was found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was attributed to their ability to inhibit COX activity and modulate NF-kB signaling pathways.

Case Study 2: Anticancer Potential

A series of experiments involving derivatives of this compound showed promising results against breast cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity, suggesting its potential as a lead compound for further drug development .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.